4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole
Overview
Description
“4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole” is a building block/monomer for organic semiconductor synthesis in the application of light-emitting diodes and photovoltaic devices .
Synthesis Analysis
The compound can be synthesized via nucleophilic aromatic substitution (S_NAr) reactions on the fluoro substituents of 5,6-difluorobenzo[c][1,2,5]thiadiazole derivatives . Another synthesis method involves the use of 4-7-bis (5-bromo-4-2-octyldodecylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]-thiadiazole with 5,6-difluoro-2,3-diamine dihydrochloric acid .Molecular Structure Analysis
The compound contains extra fluorine atoms on the benzothiadiazole ring, which makes the compounds more electron-withdrawing when the unit is embedded into low-band gap polymer semiconductors .Chemical Reactions Analysis
The compound is used as a monomer for the synthesis of polymers for high power conversion efficiency (PCE) organic solar cells and high mobility OFETs . Fluorination lowers the polymer HOMO level, resulting in high open-circuit voltages well exceeding 0.7 V .Physical And Chemical Properties Analysis
The compound has a molecular weight of 329.95 . It is a solid at room temperature and should be stored in a dark place, sealed in dry conditions . It has good solubility in chlorinated and non-chlorinated solvents .Scientific Research Applications
Organic Solar Cells
- Scientific Field : Materials Science, Renewable Energy .
- Application Summary : This compound is used as a building block in the synthesis of donor materials for organic solar cells . The introduction of various solubilizing groups into a benzo[c][1,2,5]thiadiazole acceptor comonomer allows for the preparation of a library of donor polymers, which facilitates rapid screening of properties and photovoltaic device performance .
- Methods of Application : The starting material, 4,6-difluorobenzo[c][1,2,5]thiadiazole, is commercially available and is used as a monomer in the synthesis . The side chain is introduced from a simple alcohol precursor in a single step .
- Results or Outcomes : The optimal material, Donor FO6-T, exhibits good solubility in chlorinated and non-chlorinated solvents and achieves a power conversion efficiency (PCE) of 15.4% with L8BO as the acceptor .
Organic Thin-Film Transistors
- Scientific Field : Materials Science, Electronics .
- Application Summary : Narrow bandgap difluorobenzochalcogenadiazole-based polymers, which include 4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole, are used for high-performance organic thin-film transistors .
- Methods of Application : The compound is purchased from commercial suppliers and used without further purification . The synthesis of the polymers is performed with a microwave reactor .
- Results or Outcomes : The specific results or outcomes of this application are not detailed in the available sources .
Light-Emitting Diodes and Photovoltaic Devices
- Scientific Field : Materials Science, Optoelectronics .
- Application Summary : 4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole is used as a building block or monomer for organic semiconductor synthesis in the application of light-emitting diodes and photovoltaic devices .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the available sources .
- Results or Outcomes : The specific results or outcomes of this application are not detailed in the available sources .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br2F2N2S/c7-1-3(9)4(10)2(8)6-5(1)11-13-12-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUBKQHDPJZQIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C2=NSN=C2C(=C1F)Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br2F2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole |
Citations
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